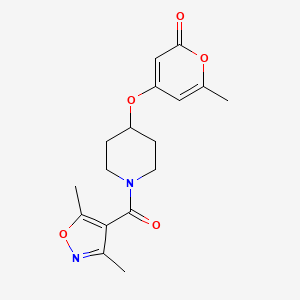
5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride is a chemical compound with the CAS No. 2260933-18-2 . It is used for pharmaceutical testing and is offered by various suppliers for research purposes .
Synthesis Analysis
Unfortunately, specific information about the synthesis of 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride was not found in the available resources .Chemical Reactions Analysis
Specific information about the chemical reactions involving 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride was not found in the available resources .Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids, such as those related to "5-Tert-butylpiperidine-2-carboxylic acid; hydrochloride," play a crucial role in biocatalyst inhibition and microbial engineering. They are key intermediates and products in microbial fermentation processes used for producing biorenewable chemicals. The understanding of their inhibition mechanisms on microbes like Escherichia coli and Saccharomyces cerevisiae aids in developing metabolic engineering strategies for enhanced microbial tolerance and industrial performance (Jarboe et al., 2013).
Antimicrobial and Antioxidant Properties
Carboxylic acid derivatives exhibit antimicrobial and antioxidant properties, making them valuable in food preservation and as nutraceuticals for managing metabolic syndrome. Studies on chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, have demonstrated its effectiveness in these areas, suggesting that structurally related compounds like "5-Tert-butylpiperidine-2-carboxylic acid; hydrochloride" may also possess similar beneficial properties (Santana-Gálvez et al., 2017).
Environmental Fate and Behavior
Understanding the environmental fate and behavior of carboxylic acids and their esters is critical for assessing their ecological impact. Studies on parabens, esters of para-hydroxybenzoic acid, have provided insights into their biodegradability, ubiquity in surface waters and sediments, and potential as weak endocrine disruptors. This research underscores the importance of evaluating similar properties for "5-Tert-butylpiperidine-2-carboxylic acid; hydrochloride" (Haman et al., 2015).
Material Science and Polymer Chemistry
Carboxylic acids serve as precursors for various materials, including polymers and functional materials. The conversion of biomass to furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its subsequent transformation into valuable chemicals and materials, highlights the potential of "5-Tert-butylpiperidine-2-carboxylic acid; hydrochloride" in synthesizing new polymers and materials for sustainable development (Chernyshev et al., 2017).
Corrosion Inhibition
Organic acids, including their derivatives, have applications in corrosion inhibition, particularly in the oil and gas industry. Their ability to act as less corrosive alternatives to traditional acids for acidizing operations indicates the potential utility of "5-Tert-butylpiperidine-2-carboxylic acid; hydrochloride" in similar applications (Alhamad et al., 2020).
Wirkmechanismus
Safety and Hazards
The safety information available indicates that 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride may cause skin irritation, serious eye damage, and respiratory irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-tert-butylpiperidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLROSUOYOEPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(NC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)
![5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2996878.png)
![6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2996879.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996882.png)
![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2996887.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2996888.png)

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2996892.png)


![ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B2996899.png)